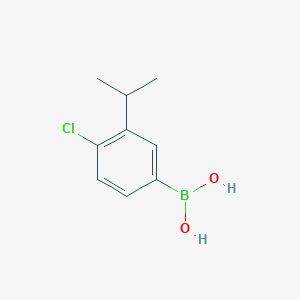
Fmoc-D-HCys(Acm)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Fmoc-D-HCys(Acm)-OH” is a compound used in peptide synthesis . It’s a pre-loaded resin for the synthesis of peptide acids containing a C-terminal D-cysteine amino-acid residue by Fmoc SPPS .
Synthesis Analysis
The synthesis of “Fmoc-D-HCys(Acm)-OH” involves solid-phase peptide synthesis (SPPS), a method used to create peptides .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-D-HCys(Acm)-OH” are part of the Fmoc solid-phase peptide synthesis process .Physical And Chemical Properties Analysis
“Fmoc-D-HCys(Acm)-OH” is a bead-like substance that is white to yellow to beige in color . The loading, which is the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is 0.40 - 1.00 mmol/g .科学研究应用
Peptide Synthesis
Fmoc-D-HCys(Acm)-OH: plays a crucial role in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino acid during the synthesis process, allowing for the sequential construction of peptide chains without unwanted side reactions. The Acm (acetamidomethyl) group specifically protects the thiol side chain of cysteine, which is particularly reactive and could otherwise form disulfide bonds prematurely .
Protein Semisynthesis
In protein semisynthesis, segments of a protein are synthesized using traditional chemical methods and then ligated to other segments or a protein backboneFmoc-D-HCys(Acm)-OH is used to introduce cysteine residues with protected thiol groups, which can later be deprotected and used for ligation .
Disulfide-rich Peptide Synthesis
Disulfide bonds are critical for the stability and function of many peptides. Fmoc-D-HCys(Acm)-OH allows for the controlled introduction of cysteine residues into a peptide sequence. After peptide assembly, the Acm groups can be selectively removed, and the free thiols can oxidize to form the desired disulfide bridges .
Peptide/Protein Labelling
Labelling peptides and proteins with fluorescent tags, biotin, or other molecules is essential for various biological assaysFmoc-D-HCys(Acm)-OH is used to incorporate cysteine residues that, once deprotected, provide a reactive thiol for conjugation with the labelling molecule .
Development of Therapeutic Peptides
Therapeutic peptides often require the inclusion of non-natural amino acids or modifications for increased stability and efficacyFmoc-D-HCys(Acm)-OH is instrumental in introducing such modifications, particularly where cysteine residues are involved, without affecting the overall peptide structure .
Bioconjugation Techniques
Bioconjugation involves attaching various functional groups to peptides or proteins to alter their properties or functionality. The protected cysteine residue provided by Fmoc-D-HCys(Acm)-OH is a key site for bioconjugation, allowing for site-specific modification without disturbing other parts of the molecule .
作用机制
Target of Action
Fmoc-D-HCys(Acm)-OH is a derivative of the amino acid cysteine, which plays a crucial role in protein synthesis. The primary targets of this compound are proteins that require cysteine residues for their structure and function .
Mode of Action
The compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support . The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide, preventing unwanted side reactions during synthesis . The Acm group protects the thiol group of the cysteine residue, allowing for selective deprotection and disulfide bond formation later in the synthesis process .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-HCys(Acm)-OH are those involved in protein synthesis and modification. Specifically, the compound enables the synthesis of complex disulfide-rich peptides, which are often found in bioactive peptides and proteins .
Result of Action
The primary result of Fmoc-D-HCys(Acm)-OH’s action is the successful synthesis of complex peptides with precise control over the location of disulfide bonds. This can lead to the production of bioactive peptides with a wide range of potential applications, from drug development to materials science .
Action Environment
The efficacy and stability of Fmoc-D-HCys(Acm)-OH are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, solvent, and the presence of other reagents. Optimal conditions are essential for efficient peptide bond formation and protecting group removal .
安全和危害
属性
IUPAC Name |
(2R)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJXPIRDOELQS-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-HCys(Acm)-OH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

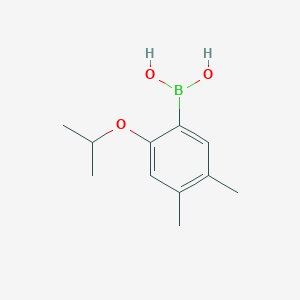
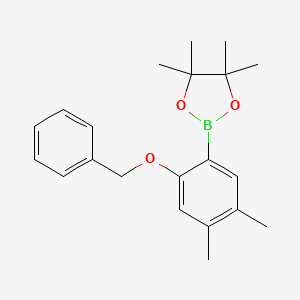
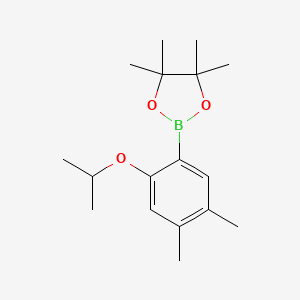

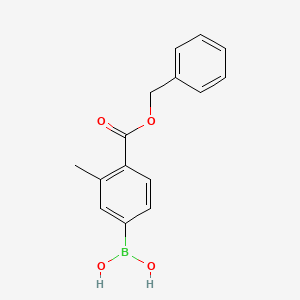


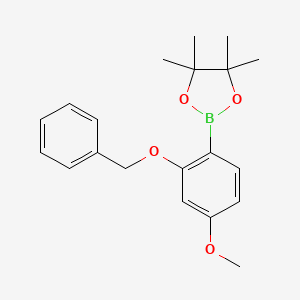

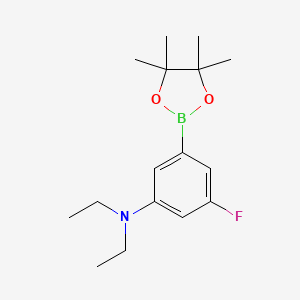
![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)
